Boc-beta-cyano-D-alanine

Descripción general

Descripción

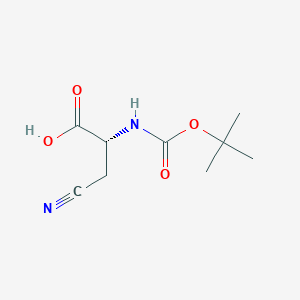

Boc-beta-cyano-D-alanine, also known as (2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is an organic compound with the molecular formula C9H14N2O4. It is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a cyano group is attached to the beta carbon. This compound is typically a white crystalline solid and is used as an intermediate in organic synthesis and research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-beta-cyano-D-alanine typically involves the reaction of D-alanine with di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by the introduction of the cyano group. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the Boc-protected intermediate. The cyano group can be introduced using reagents like cyanogen bromide or other cyanating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through crystallization or chromatography techniques to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: Boc-beta-cyano-D-alanine undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or amines can be used under mild conditions.

Hydrolysis: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products:

Substitution Reactions: Products include substituted alanine derivatives.

Hydrolysis: The major product is D-alanine.

Reduction: The major product is the corresponding amine.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : Boc-beta-cyano-D-alanine serves as a crucial intermediate in the synthesis of peptides. The Boc group protects the amino functionality, allowing for selective reactions that lead to the formation of complex peptide structures.

Applications :

- Building Block for Peptides : Utilized to create various peptide sequences, enhancing the diversity of peptide libraries for biological studies and drug discovery.

- Facilitation of Coupling Reactions : The stability of the Boc group allows for efficient coupling with other amino acids, leading to high yields in peptide synthesis.

Drug Development

Overview : The compound plays a significant role in the pharmaceutical industry, particularly in designing inhibitors or modulators for specific biological targets.

Applications :

- Inhibitor Design : Used to develop compounds that inhibit enzyme activity, which can be critical in treating diseases such as cancer and bacterial infections.

- Biologically Active Compounds : this compound derivatives have been explored as potential therapeutic agents due to their ability to mimic natural substrates.

Biochemical Research

Overview : In biochemical studies, this compound is employed to investigate enzyme mechanisms and protein interactions.

Applications :

- Enzyme Mechanism Studies : Helps elucidate the catalytic mechanisms of enzymes by serving as a substrate or inhibitor.

- Protein Interaction Analysis : Used in assays to study the binding interactions between proteins and small molecules.

Analytical Chemistry

Overview : The compound is utilized in analytical techniques such as chromatography and mass spectrometry.

Applications :

- Amino Acid Analysis : Enhances the detection and quantification of amino acids and peptides, improving the accuracy of analytical results.

- Mass Spectrometry Applications : Acts as a derivatizing agent to improve ionization efficiency during mass spectrometric analysis.

Material Science

Overview : this compound is increasingly recognized for its potential applications in material science, particularly in drug delivery systems.

Applications :

- Polymer Incorporation : Its incorporation into polymer matrices can lead to novel materials with enhanced drug release profiles.

- Therapeutic Agent Delivery Systems : Development of systems that utilize the compound for targeted delivery of therapeutic agents, improving treatment efficacy.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for complex peptides | High yield and diversity in peptide libraries |

| Drug Development | Design of enzyme inhibitors | Potential therapeutic agents |

| Biochemical Research | Study of enzyme mechanisms | Insights into catalytic processes |

| Analytical Chemistry | Chromatography and mass spectrometry | Improved accuracy in amino acid analysis |

| Material Science | Drug delivery systems | Enhanced therapeutic efficacy |

Case Studies

-

Peptide Library Development :

A study demonstrated the use of this compound in synthesizing a diverse peptide library aimed at identifying new drug candidates. The research highlighted its efficiency in coupling reactions, resulting in high-quality peptides suitable for biological testing. -

Inhibitor Design for Cancer Treatment :

Research focused on developing a series of inhibitors targeting specific cancer-related enzymes using this compound derivatives. The study reported promising results in inhibiting enzyme activity, suggesting potential therapeutic applications. -

Material Science Innovations :

A recent investigation incorporated this compound into biodegradable polymers for drug delivery applications. The findings indicated improved release kinetics and targeted delivery capabilities compared to traditional methods.

Mecanismo De Acción

The mechanism of action of Boc-beta-cyano-D-alanine involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The cyano group can participate in various chemical transformations, making the compound versatile for synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparación Con Compuestos Similares

Boc-beta-cyano-L-alanine: The L-isomer of Boc-beta-cyano-D-alanine, differing in the stereochemistry at the alpha carbon.

Cyanoalanine: A simpler analog without the Boc protecting group.

Boc-protected amino acids: Other Boc-protected amino acids like Boc-alanine and Boc-glycine.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the cyano group. This combination makes it particularly useful in asymmetric synthesis and as a versatile intermediate in organic chemistry .

Actividad Biológica

Boc-beta-cyano-D-alanine, chemically known as (2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a synthetic derivative of the amino acid alanine. This compound has garnered attention due to its unique structural features and potential applications in various fields, including organic synthesis, enzymatic studies, and pharmaceutical development. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality enhances its stability and usability in synthetic applications. The cyano group attached to the beta carbon is significant for its reactivity and biological interactions.

Table 1: Structural Features of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2O4 |

| Molecular Weight | 198.22 g/mol |

| Chemical Structure | Chemical Structure |

| Solubility | Soluble in organic solvents |

| Appearance | White crystalline solid |

The mechanism of action of this compound primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The cyano group can participate in various chemical transformations, which makes it versatile for synthetic applications.

Key Reactions Involving this compound

- Substitution Reactions : The cyano group can undergo nucleophilic substitution.

- Hydrolysis : Under acidic conditions, the Boc group can be removed to yield D-alanine.

- Reduction : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Biological Applications

This compound has several notable applications in biological research and medicine:

- Synthetic Intermediate : It serves as an intermediate in the synthesis of peptides and other complex molecules.

- Enzyme Mechanism Studies : Researchers utilize this compound to study enzyme mechanisms and protein interactions.

- Pharmaceutical Development : It is used as a building block for synthesizing pharmaceuticals and bioactive compounds.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that this compound can influence enzyme activity by acting as a substrate or inhibitor. For instance, studies have shown that derivatives of this compound can modulate the activity of specific proteases, providing insights into enzyme-substrate interactions.

- Synthesis of Peptide Derivatives : A study highlighted the efficiency of this compound in synthesizing peptide derivatives that exhibit enhanced biological activity compared to their unmodified counterparts. This was attributed to the stability provided by the Boc group during peptide formation.

- Toxicity Assessment : Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity in mammalian cell lines, suggesting potential safety for use in therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is beneficial to compare it with related compounds:

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Beta-Cyano-L-alanine | No protecting group | Naturally occurring; involved in detoxification |

| Boc-L-alanine | Contains only an amine protecting group | Commonly used in peptide synthesis |

| Beta-Cyano-D-alanine | D-enantiomer of beta-cyanoalanine | Potentially different biological activities |

Propiedades

IUPAC Name |

(2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKMLPKBZQTAMQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427148 | |

| Record name | Boc-beta-cyano-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184685-17-4 | |

| Record name | Boc-beta-cyano-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.